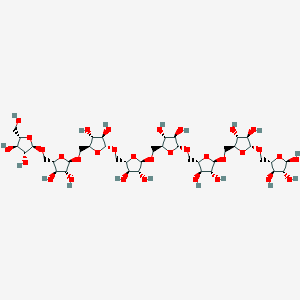

Arabinooctaose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Arabinooctaose is a carbohydrate molecule that belongs to the group of oligosaccharides. It consists of eight sugar units, including arabinose and glucose, and has a molecular weight of 1,056.2 g/mol. This compound is commonly found in plant cell walls and is known to have various biological and physiological effects.

Wissenschaftliche Forschungsanwendungen

Gene Regulation Studies

Research on the L-arabinose operon of Escherichia coli has provided significant insights into the mechanism of positive regulation of gene activity. This includes the discovery of DNA looping and how regulatory proteins change their DNA-binding properties in response to arabinose presence. The research has evolved from genetics to physiological, biochemical, and now biophysical studies at the atomic level (Schleif, 2000).

Biofuel Production

A modified strain of Saccharomyces cerevisiae has been engineered to utilize L-arabinose for growth and ferment it to ethanol. This expands the substrate fermentation range of S. cerevisiae, making it valuable for biomass-to-ethanol fermentation processes, especially in utilizing pentoses like L-arabinose found in cellulosic biomass hydrolysates (Becker & Boles, 2003).

Fungal Metabolism and Bioconversion

Fungi produce extracellular arabinanases, including α-L-arabinofuranosidases, to release L-arabinose from plant polymers, crucial for developing biofuels and bioproducts. The intracellular catabolism of L-arabinose in fungi like Aspergillus niger follows a four-step path, resulting in intermediates for the pentose phosphate pathway. This process is integral to the oxidoreductive degradation of other sugars like D-galactose (Seiboth & Metz, 2011).

Enzymatic Research

Research on α-L-arabinofuranosidase from Anoxybacillus kestanbolensis revealed its broad pH and temperature activity range, offering insights into the enzyme’s potential industrial applications, including in hydrolyzing various arabinose-containing polymers (Canakcı et al., 2008).

Industrial Enzyme Production

Alpha-L-arabinofuranosidase, an enzyme crucial for hydrolyzing hemicellulose, has various industrial applications. It acts by removing arabinose substituents, thus enhancing the bioconversion of lignocellulosic biomass. The review by Poria et al. (2020) highlights its production, genetic engineering approaches for enhanced production, and its synergism with other biomass hydrolyzing enzymes, outlining its extensive industrial relevance (Poria et al., 2020).

Biochemical and Structural Studies

L-Arabinose isomerase, an enzyme in the microbial pentose phosphate pathway, is crucial for producing rare sugars like D-tagatose and L-ribulose, which have high commercial value. Recent studies focus on novel AI screening, molecular modification, and structural biology, providing insights for industrial applications in food and pharmaceutical industries (Xu et al., 2014).

Eigenschaften

IUPAC Name |

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66O33/c41-1-9-17(42)26(51)34(67-9)60-3-11-19(44)28(53)36(69-11)62-5-13-21(46)30(55)38(71-13)64-7-15-23(48)32(57)40(73-15)65-8-16-24(49)31(56)39(72-16)63-6-14-22(47)29(54)37(70-14)61-4-12-20(45)27(52)35(68-12)59-2-10-18(43)25(50)33(58)66-10/h9-58H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKPDOVLMQKECH-GXESVQKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)OCC7C(C(C(O7)OCC8C(C(C(O8)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)OC[C@H]6[C@@H]([C@H]([C@@H](O6)OC[C@H]7[C@@H]([C@H]([C@@H](O7)OC[C@H]8[C@@H]([C@H]([C@@H](O8)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66O33 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)

![Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3028272.png)

![(2S)-3-Methyl-2-[[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B3028273.png)